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Compound of Interest

Compound Name: 1-Bromododecane-d3

Cat. No.: B1383035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) spectral data for 1-Bromododecane-d3. Due

to the limited availability of direct spectral data for the deuterated species, this document

leverages data from its non-deuterated analog, 1-Bromododecane, to predict and interpret the

spectral characteristics of the d3 variant. This guide also outlines detailed experimental

protocols for acquiring such data.

Predicted Spectral Data
The introduction of three deuterium atoms at the terminal methyl group (position 12) of 1-

Bromododecane induces predictable changes in its NMR and MS spectra. The following tables

summarize the expected quantitative data for 1-Bromododecane-d3, with comparative data

from 1-Bromododecane for reference.

¹H NMR Spectroscopy Data
The most significant change in the ¹H NMR spectrum of 1-Bromododecane-d3 compared to

its non-deuterated counterpart is the absence of the signal corresponding to the terminal

methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Bromododecane-d3
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Assignment
Predicted
Chemical Shift
(ppm)

Multiplicity Integration

Corresponding
1-
Bromododeca
ne Data (ppm)
[1][2]

Br-CH₂- (C1) ~3.40 Triplet 2H 3.41

-CH₂- (C2) ~1.85 Quintet 2H 1.85

-CH₂- (C3-C11) ~1.26 Multiplet 18H 1.26

-CD₃ (C12) Not Applicable Not Applicable Not Applicable 0.88 (Triplet)

¹³C NMR Spectroscopy Data
In the ¹³C NMR spectrum, the signal for the deuterated carbon (C12) is expected to be a

multiplet due to C-D coupling and may have a slightly different chemical shift compared to the

non-deuterated compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Bromododecane-d3

Assignment
Predicted Chemical
Shift (ppm)

Multiplicity
Corresponding 1-
Bromododecane
Data (ppm)[1]

Br-CH₂- (C1) ~33.9 Singlet 33.9

-CH₂- (C2) ~32.8 Singlet 32.8

-CH₂- (C3-C10) ~28-32 Multiple Singlets
28.1, 28.7, 29.3, 29.5

(multiple)

-CH₂- (C11) ~22.7 Singlet 22.7

-CD₃ (C12) ~14.1
Multiplet (due to C-D

coupling)
14.1 (Singlet)

Mass Spectrometry Data
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The mass spectrum of 1-Bromododecane-d3 will show a molecular ion peak and fragment

ions containing the deuterated methyl group shifted by +3 m/z units compared to the non-

deuterated compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1

ratio) will be retained.

Table 3: Predicted Mass Spectrometry Data for 1-Bromododecane-d3

Ion Predicted m/z
Corresponding 1-
Bromododecane
m/z[1][2]

Notes

[M]⁺ 252/254 249/251
Molecular ion

containing ¹⁹Br / ⁸¹Br

[M-Br]⁺ 172 169 Loss of Bromine

[C₄H₈Br]⁺ 135/137 135/137
Common fragment for

bromoalkanes

Alkyl Fragments
Shifted by +3 if

containing C12
Various

A series of alkyl

fragments with a +3

shift if the terminal

deuterated methyl is

present.

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for 1-
Bromododecane-d3.

NMR Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of 1-Bromododecane-d3 in approximately 0.7 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.
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2. ¹H NMR Acquisition Parameters (Illustrative):

Instrument: 300-500 MHz NMR Spectrometer

Pulse Program: Standard single-pulse experiment (e.g., zg30)

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 0-10 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64

3. ¹³C NMR Acquisition Parameters (Illustrative):

Instrument: 75-125 MHz NMR Spectrometer

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 0-50 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds

Number of Scans: 1024-4096

Mass Spectrometry (Electron Ionization - GC-MS)
1. Sample Preparation:
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Prepare a dilute solution of 1-Bromododecane-d3 (e.g., 100 µg/mL) in a volatile organic

solvent such as hexane or dichloromethane.

2. Gas Chromatography (GC) Conditions (Illustrative):

GC System: Agilent or similar GC system

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

Inlet Temperature: 250 °C

Carrier Gas: Helium

Flow Rate: 1.0 mL/min

Oven Program:

Initial Temperature: 100 °C, hold for 2 min

Ramp: 10 °C/min to 280 °C

Hold: 5 min at 280 °C

3. Mass Spectrometry (MS) Conditions (Illustrative):

MS System: Quadrupole or Ion Trap Mass Spectrometer

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-400

Visualizations
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Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectral analysis of a deuterated

compound like 1-Bromododecane-d3, from sample preparation to data interpretation.
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Workflow for Spectral Analysis of 1-Bromododecane-d3
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Caption: Workflow for the spectral analysis of 1-Bromododecane-d3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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